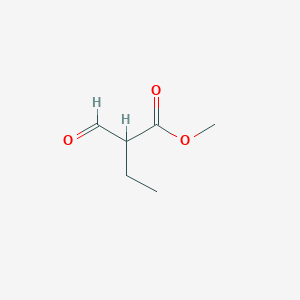

Methyl 2-formylbutanoate

Description

Properties

CAS No. |

63857-18-1 |

|---|---|

Molecular Formula |

C6H10O3 |

Molecular Weight |

130.14 g/mol |

IUPAC Name |

methyl 2-formylbutanoate |

InChI |

InChI=1S/C6H10O3/c1-3-5(4-7)6(8)9-2/h4-5H,3H2,1-2H3 |

InChI Key |

PCMAGGCVCMXDTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C=O)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Formylbutanoate and Its Functionalized Analogues

Direct Formylation Approaches to α-Formyl Esters

Direct formylation methods introduce the aldehyde functionality directly onto the α-carbon of the ester precursor. These approaches are often favored for their atom economy and straightforward nature.

Knoevenagel Condensation and Related Methodologies

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. wikipedia.orgcem.com While traditionally used to form α,β-unsaturated products, modifications and related methodologies can be adapted for the synthesis of α-formyl esters. The reaction is typically catalyzed by a weak base, such as an amine, and proceeds through a nucleophilic addition followed by dehydration. wikipedia.org The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation accompanied by decarboxylation. wikipedia.orgorganic-chemistry.org

The efficiency of Knoevenagel-type reactions can be influenced by various factors, including the choice of catalyst and reaction conditions. For instance, microwave irradiation has been shown to accelerate these condensations significantly. cem.com Furthermore, sequential reactions combining Knoevenagel condensation with cyclization have been developed to construct complex cyclic systems like indene (B144670) and benzofulvene derivatives. nih.gov

Directed Enolate Formylation Strategies

A more direct and regioselective approach to α-formyl esters involves the generation of a specific ester enolate, which then reacts with a formylating agent. thieme-connect.de This strategy allows for precise control over the position of formylation, which is particularly important for esters with multiple potential enolization sites.

Lithium enolates, typically generated by treating an ester with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), are powerful nucleophiles in organic synthesis. masterorganicchemistry.comresearchgate.net The formation of the enolate is a critical step, and its stability and reactivity can be influenced by factors such as the solvent, temperature, and the presence of additives. nih.gov Once formed, the lithium enolate can react with a suitable electrophilic formylating agent to yield the desired α-formyl ester. researchgate.net The alkylation of enolate ions is a fundamental method for creating carbon-carbon bonds adjacent to a carbonyl group. libretexts.org While aldehydes are generally not suitable for direct alkylation due to competing carbonyl condensation reactions, esters can be effectively alkylated under the right conditions. libretexts.org

A continuous flow protocol for the α-alkylation of esters using lithium enolate intermediates has been developed, highlighting the industrial applicability of this methodology. researchgate.net This method involves the in-situ generation of LDA, which then reacts with the ester to form the unstable lithium enolate, followed by reaction with an electrophile. researchgate.net

The Claisen condensation is a fundamental reaction for forming β-keto esters through the base-mediated reaction of two ester molecules. organic-chemistry.orgresearchgate.netlibretexts.orglibretexts.orgpressbooks.pub A significant advancement in this area is the use of titanium tetrachloride (TiCl₄) in combination with an amine to mediate the crossed-Claisen condensation, a process often referred to as Ti-Claisen condensation. orgsyn.orgorgsyn.orgresearchgate.net This method has proven to be particularly effective for the α-formylation of esters, including the synthesis of methyl 4-chloro-2-formylbutanoate from methyl 4-chlorobutanoate and methyl formate (B1220265). orgsyn.orgorgsyn.orgsigmaaldrich.comscientificlabs.co.uk

The Ti-Claisen condensation offers several advantages, including its ability to proceed under mild conditions and its tolerance of sensitive functional groups. orgsyn.orgresearchgate.net For example, the α-formylation of methyl 4-chlorobutanoate is successful using this method, whereas base-mediated approaches would likely lead to undesired cyclization to form methyl cyclopropanecarboxylate. orgsyn.orgresearchgate.net The reaction is believed to proceed via a titanium enolate intermediate. A general and robust three-step sequence involving Ti-Claisen condensation has been developed for the preparation of α,β-disubstituted α,β-unsaturated esters, starting with the formylation of esters to give α-formyl esters. researchgate.net

Table 1: Ti-Claisen Condensation for the Synthesis of α-Formyl Esters

| Ester Substrate | Formylating Agent | Product | Yield (%) | Reference |

| Methyl 4-chlorobutanoate | Methyl formate | Methyl 4-chloro-2-formylbutanoate | 99 | orgsyn.orgorgsyn.org |

| Methyl phenylacetate | Methyl formate | Methyl 2-formyl-2-phenylacetate | 95 | orgsyn.org |

| Methyl propanoate | Methyl formate | Methyl 2-formylpropanoate | 85 | researchgate.net |

Indirect Formylation via Masked Formyl Anion Equivalents (e.g., Thiazole-Aldehyde Synthesis)

An alternative to direct formylation is the use of masked formyl anion equivalents. This strategy involves the introduction of a group that can be readily converted into a formyl group in a subsequent step. The "Thiazole-Aldehyde Synthesis" is a prominent example of this approach. orgsyn.orgorganic-chemistry.org In this methodology, a thiazole (B1198619) ring serves as a masked formyl group. orgsyn.org The thiazole moiety is stable under a wide range of reaction conditions and can be efficiently converted to a formyl group through a three-step, one-pot procedure. orgsyn.org

A key reagent in this synthesis is 2-(trimethylsilyl)thiazole (B1297445) (2-TST), which acts as a formyl anion equivalent. orgsyn.orgiasoc.it It reacts readily with various electrophiles, including aldehydes, without the need for a fluoride (B91410) catalyst. orgsyn.org This method has been successfully applied to the one-carbon chain homologation of aldehydes to produce α-hydroxy aldehydes and has been used in the synthesis of complex molecules like carbohydrates. orgsyn.orgorganic-chemistry.org

Synthesis of Halogenated Methyl 2-formylbutanoate Analogues

The introduction of halogen atoms into organic molecules can significantly alter their physical, chemical, and biological properties. The synthesis of halogenated analogues of this compound can be achieved through various methods, often involving the halogenation of a precursor molecule.

For instance, the synthesis of halogenated 1,5-diarylimidazoles has been accomplished through direct halogenation of the imidazole (B134444) ring using reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS). mdpi.com A similar strategy could potentially be applied to a suitable precursor to introduce a halogen atom onto the backbone of this compound. Another approach involves the use of lithium bis(trimethylsilyl)amide (LiHMDS) to deprotonate the substrate, followed by the addition of a halogenating agent. mdpi.com

Furthermore, the synthesis of halogenated heterocycles often starts from halogenated precursors, such as 4,5-dihalogeno-benzene-1,2-diamines. mdpi.com In the context of this compound, a synthetic route could involve the use of a halogenated starting material that is then subjected to one of the formylation methodologies described above. For example, a halogenated butanoate derivative could potentially be formylated using the Ti-Claisen condensation.

The synthesis of halogenated natural product analogues has also been explored. For example, halogenated derivatives of thiaplakortone A were synthesized using N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) for late-stage bromination and iodination, respectively. nih.gov This demonstrates the feasibility of introducing halogens at specific positions in a complex molecule.

Regioselective α-Formylation of Halogenated Butanoates (e.g., Methyl 4-chlorobutanoate)

The introduction of a formyl group at the α-position of a butanoate ester is a key transformation for creating valuable synthetic intermediates. One effective method is the regioselective formylation of halogenated butanoates. A prominent example of this is the synthesis of Methyl 4-chloro-2-formylbutanoate from Methyl 4-chlorobutanoate. orgsyn.orgsigmaaldrich.comscientificlabs.co.ukthomassci.com

This reaction is typically achieved through a titanium-mediated Claisen-type condensation. orgsyn.org In this process, Methyl 4-chlorobutanoate is treated with a formylating agent, such as Methyl formate, in the presence of a Lewis acid like Titanium tetrachloride (TiCl₄) and a base, commonly Triethylamine (Et₃N). orgsyn.orgorgsyn.org The reaction is performed in a suitable solvent, for instance, Dichloromethane (B109758) (CH₂Cl₂), at controlled low temperatures to ensure high regioselectivity and yield. orgsyn.orgorgsyn.org The Lewis acid activates the ester, facilitating the nucleophilic attack by the enolate formed in situ, leading specifically to α-formylation. The base is crucial for neutralizing the generated acid and driving the reaction to completion. orgsyn.org

Detailed findings from a well-documented procedure show that this method can produce the desired α-formylated product in significant yields. orgsyn.orgorgsyn.org The crude product, Methyl 4-chloro-2-formylbutanoate, is often used in subsequent synthetic steps without extensive purification. orgsyn.org

Table 1: Synthesis of Methyl 4-chloro-2-formylbutanoate via α-Formylation Data derived from a procedure detailed in Organic Syntheses. orgsyn.orgorgsyn.org

| Role | Compound | Molar Equiv. | Solvent | Key Conditions | Product | Overall Yield |

| Starting Material | Methyl 4-chlorobutanoate | 1.0 | Dichloromethane | - | Methyl 4-chloro-2-formylbutanoate | 69% (after subsequent cyclization step) |

| Formylating Agent | Methyl formate | 3.0 | Temperature maintained at 0-15 °C | |||

| Lewis Acid | Titanium tetrachloride | 2.2 | Dropwise addition | |||

| Base | Triethylamine | 2.6 | Vigorous stirring |

Multicomponent Reactions Incorporating Formyl Ester Moieties

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that contains substantial portions of all the starting materials. acs.orgfrontiersin.org These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. beilstein-journals.org

Formyl ester moieties, such as those found in this compound or its aromatic analogue Methyl 2-formylbenzoate (B1231588), are valuable components in MCRs. acs.orgbeilstein-journals.org They serve as the aldehyde component, which is fundamental to many named MCRs, including the Ugi, Passerini, and Groebke–Blackburn–Bienaymé (GBB) reactions. beilstein-journals.orgbeilstein-journals.org

For instance, in the Groebke–Blackburn–Bienaymé (GBB) reaction, an aldehyde (like a formyl ester), an amine, and an isocyanide react, often catalyzed by a Lewis acid, to produce substituted imidazo[1,2-a]pyridines and related heterocyclic scaffolds. beilstein-journals.orgbeilstein-journals.org The Veljkovic group demonstrated the use of Methyl 2-formylbenzoate in a GBB reaction to form adducts that undergo subsequent intramolecular amidation to yield complex fused isoquinolinones. beilstein-journals.orgbeilstein-journals.org This highlights how a formyl ester can be integrated into a powerful reaction cascade to build intricate molecular architectures. beilstein-journals.org While this example uses an aromatic analogue, the principle applies to aliphatic formyl esters, which can serve as building blocks in similar transformations.

Table 2: Illustrative Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction Based on the general reaction described for synthesizing imidazo[1,2-a]pyridine (B132010) scaffolds. beilstein-journals.orgbeilstein-journals.org

| Aldehyde Component | Amine Component | Isocyanide Component | Catalyst (example) | Product Class |

| Methyl 2-formylbenzoate | 2-Aminopyridine | n-Butyl isocyanide | Ytterbium triflate (Yb(OTf)₃) | Imidazo[1,2-a]pyridine derivative |

| Methyl 2-formylbenzoate | 2-Aminopyridine | Phenyl isocyanide | Scandium triflate (Sc(OTf)₃) | Imidazo[1,2-a]pyridine derivative |

| Methyl 2-formylbenzoate | 2-Amino-5-chloropyridine | Cyclopentyl isocyanide | Ytterbium triflate (Yb(OTf)₃) | Imidazo[1,2-a]pyridine derivative |

Reactivity Profiles and Reaction Pathways of Methyl 2 Formylbutanoate Derivatives

Reactions of the Aldehyde Functionality

The aldehyde group in methyl 2-formylbutanoate is a primary site for a variety of chemical reactions due to the electrophilicity of the carbonyl carbon.

Nucleophilic Additions and Condensation Reactions

The carbonyl group of the aldehyde readily undergoes nucleophilic attack, leading to a wide array of addition and condensation products.

Pyrazolone (B3327878) derivatives are a significant class of five-membered heterocyclic compounds with applications in pharmaceuticals and as dyes. jocpr.com The synthesis of pyrazolones often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.com Ethyl 2-formylbutanoate, as a β-aldehydo ester, serves as a suitable 1,3-dicarbonyl equivalent for this transformation.

The reaction proceeds via the condensation of a hydrazine, such as phenylhydrazine, with ethyl 2-formylbutanoate. The initial step is the formation of a hydrazone by the reaction of the hydrazine with the more reactive aldehyde group. Subsequent intramolecular cyclization, involving the attack of the second nitrogen of the hydrazine onto the ester carbonyl, followed by the elimination of ethanol (B145695), yields the pyrazolone ring. This method provides a direct route to substituted pyrazolones. The general scheme for this reaction is a well-established method for synthesizing pyrazolone derivatives. orientjchem.orgjmchemsci.com

Table 1: General Reaction for Pyrazolone Formation

| Reactant 1 | Reactant 2 | Product Class | Key Reaction Type |

|---|

The synthesis of various pyrazolone derivatives has been reported using similar strategies with different substituted hydrazines and dicarbonyl compounds, highlighting the versatility of this reaction. jocpr.comresearchgate.net

The aldehyde functionality of 2-formylbutanoates can react with primary amines to form imines (Schiff bases). These imine intermediates are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds through subsequent cyclization reactions.

The formation of the imine proceeds through the nucleophilic addition of the amine to the aldehyde carbonyl, followed by dehydration. The resulting imine can then undergo various cyclization pathways, depending on the structure of the reactants and the reaction conditions. For instance, radical cyclizations involving imine intermediates are known to produce diverse heterocyclic structures. beilstein-journals.org While the specific cyclization of imines derived from this compound is a specialized area, the general principle allows for the design of synthetic routes to complex molecules. The reactivity of these transient imines can lead to the formation of spirocyclic compounds or other rearranged products. beilstein-journals.org

Reactions Involving the Ester Moiety

The ester group of this compound also possesses characteristic reactivity, allowing for transformations such as transesterification.

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This reaction is reversible and can be catalyzed by either acids or bases. For this compound, the methyl ester can be converted to other esters (e.g., ethyl, propyl) by reacting it with the corresponding alcohol in the presence of a catalyst.

Base-Catalyzed Transesterification: Under basic conditions, an alkoxide (e.g., sodium ethoxide) is used as the catalyst. The reaction proceeds via a nucleophilic acyl substitution mechanism. The ethoxide ion attacks the ester carbonyl of this compound, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a methoxide (B1231860) ion to yield the ethyl ester and sodium methoxide. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com

Acid-Catalyzed Transesterification: In the presence of a strong acid catalyst (e.g., sulfuric acid), the carbonyl oxygen of the ester is first protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol (e.g., ethanol). A tetrahedral intermediate is formed, which, after a series of proton transfer steps, eliminates methanol (B129727) to form the new ethyl ester. masterorganicchemistry.com This process is also an equilibrium, and using a large excess of the reactant alcohol can shift the equilibrium to favor the product.

This reaction is fundamental in processes like the production of biodiesel (Fatty Acid Methyl Esters, FAME) from triglycerides. crownoil.co.ukgoogle.com

Derivatization of the Ester Group

The ester group in this compound is a key functional group that can undergo various transformations to yield a range of derivatives. These reactions typically involve nucleophilic acyl substitution, where the methoxy (B1213986) group (-OCH₃) is replaced by another nucleophile.

Common derivatization reactions of the ester group include:

Hydrolysis: In the presence of an acid or a base, the ester can be hydrolyzed to the corresponding carboxylic acid, 2-formylbutanoic acid. Acid-catalyzed hydrolysis is a reversible reaction, while saponification (base-promoted hydrolysis) is irreversible because the resulting carboxylate salt is not susceptible to nucleophilic attack. libretexts.org

Transesterification: The methyl ester can be converted to other esters by reaction with an alcohol in the presence of an acid or base catalyst. libretexts.orgchemistrystudent.com This process is an equilibrium reaction, and the use of a large excess of the new alcohol can drive the reaction to completion.

Aminolysis: Reaction with ammonia (B1221849) or primary or secondary amines can convert the ester into the corresponding amide. This reaction is generally slower than hydrolysis and may require heating.

Reduction: The ester group can be reduced to a primary alcohol. libretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to achieve this transformation, which reduces both the ester and the aldehyde functionalities. libretexts.org The use of milder reducing agents, such as diisobutylaluminum hydride (DIBALH), can selectively reduce the ester to an aldehyde, although in the case of this compound, this would be redundant. libretexts.org

Grignard Reaction: Reaction with Grignard reagents (R-MgX) adds two equivalents of the Grignard reagent to the ester, yielding a tertiary alcohol after an acidic workup. libretexts.org

The reactivity of the ester group can be influenced by the presence of the adjacent formyl group. The electron-withdrawing nature of the formyl group can affect the electrophilicity of the ester carbonyl carbon.

Table 1: Common Derivatization Reactions of the Ester Group in this compound

| Reaction | Reagents | Product |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ catalyst | 2-Formylbutanoic acid |

| Saponification | NaOH or KOH, H₂O | Sodium or Potassium 2-formylbutanoate |

| Transesterification | R'OH, H⁺ or OR'⁻ catalyst | Alkyl 2-formylbutanoate |

| Aminolysis | R'R''NH | N,N-Disubstituted-2-formylbutanamide |

| Reduction | LiAlH₄, then H₃O⁺ | 2-(Hydroxymethyl)butan-1-ol |

| Grignard Reaction | 1. R'MgX (2 equiv.) 2. H₃O⁺ | Tertiary alcohol |

Intramolecular Cyclization Reactions

The bifunctional nature of this compound, possessing both an aldehyde and an ester group, allows it to undergo intramolecular cyclization reactions under certain conditions. These reactions can lead to the formation of various heterocyclic structures.

A notable example is the intramolecular Claisen condensation. While typically an intermolecular reaction between two ester molecules, in a molecule like a derivative of this compound with an appropriate tether, an intramolecular version can occur. For instance, a derivative with a suitable leaving group on the butyl chain can undergo cyclization. A related reaction involves the Ti-Claisen condensation, which has been shown to be effective for α-formylation and can be involved in cyclization pathways. orgsyn.org

The formation of cyclic products is often in competition with intermolecular reactions. The outcome of the reaction can be influenced by several factors, including reaction concentration, the nature of the solvent, the type of catalyst used, and the specific structure of the substrate. nih.gov

Competition with Intermolecular Reactions in Complex Systems

In complex reaction systems, the desired intramolecular cyclization of this compound derivatives can be challenged by competing intermolecular reactions. nih.gov The balance between these two pathways is a critical aspect of synthetic design.

Several factors can influence this competition:

Concentration: High concentrations of the reactant favor intermolecular reactions, as the probability of two molecules colliding increases. Conversely, high dilution conditions favor intramolecular reactions because the reactive ends of the same molecule are more likely to interact.

Ring Strain: The feasibility of intramolecular cyclization is dependent on the stability of the resulting ring. The formation of five- or six-membered rings is generally favored due to low ring strain. The formation of smaller or larger rings can be less favorable.

Catalyst and Reaction Conditions: The choice of catalyst and reaction conditions can significantly impact the reaction pathway. For example, in palladium-catalyzed coupling reactions, the choice of ligand and base can determine whether an intramolecular enolate α-arylation occurs or if intermolecular processes dominate. mdpi.com

Substrate Structure: The inherent structure of the this compound derivative, including the length and flexibility of the chain connecting the reactive functional groups, plays a crucial role.

A study on palladium-catalyzed intramolecular coupling demonstrated that with the appropriate choice of catalyst (Pd(PPh₃)₄) and base (K₃PO₄), an intramolecular α-arylation of a β-amino ester derivative proceeded in high yield, with no competing nucleophilic substitution at the ester group. mdpi.com This highlights how reaction conditions can be tuned to favor a specific intramolecular pathway.

Tautomeric Equilibria and Isomerization Dynamics in α-Formyl Esters

α-Formyl esters, such as this compound, can exist in equilibrium with their enol tautomers. msu.edu This keto-enol tautomerism involves the migration of a proton from the α-carbon to the carbonyl oxygen of the formyl group, accompanied by a shift of the double bond.

Keto-enol Tautomerism of this compound:

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the presence of other functional groups. Generally, for simple aldehydes and ketones, the keto form is heavily favored at equilibrium. pressbooks.pub However, in β-dicarbonyl compounds, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the second carbonyl oxygen. For α-formyl esters, the enol form can be particularly stable. msu.edu

The presence of the enol tautomer is significant as it can act as a nucleophile in various reactions. The enolate, formed by deprotonation of the α-carbon, is an even more potent nucleophile and is a key intermediate in reactions such as the Claisen condensation. msu.edu

Applications of Methyl 2 Formylbutanoate in Complex Organic Synthesis

Precursor in Natural Product Synthesis

The unique structural features of methyl 2-formylbutanoate make it an important precursor in the total synthesis of various natural products, including alkaloids, terpenoids, and steroids.

This compound and its derivatives have been utilized in the synthesis of the Aspidosperma family of alkaloids. nih.govnih.gov These alkaloids are characterized by their intricate, densely fused polycyclic structures. nih.gov One strategy involves the reaction of a 2-vinylindole derivative with methyl 4-formylbutanoate, a related compound, in an attempted [4+2] cycloaddition to construct the seco-aspidospermidine skeleton. clockss.orgresearchgate.net However, this particular reaction can lead to the formation of a pyrido[1,2-a]indole derivative instead of the expected product. clockss.orgresearchgate.net

A formal synthesis of aspidospermine (B1204331) has been achieved starting from ethyl 1-formylcyclopropanecarboxylate, a cyclopropane (B1198618) analog of this compound. orgsyn.org This highlights the utility of the formyl ester functionality in building the complex framework of aspidospermidine. nih.govorgsyn.org The synthesis of Aspidosperma alkaloids often involves a divergent approach from a common intermediate, which can be constructed using synthons like this compound. nih.govchemrxiv.org

Table 1: Key Intermediates and Reactions in Aspidospermidine Skeleton Synthesis

| Starting Material/Intermediate | Reagent | Key Transformation | Resulting Scaffold |

| 2-Vinylindole derivative | Methyl 4-formylbutanoate | Addition and cyclization | Pyrido[1,2-a]indole clockss.orgresearchgate.net |

| Ethyl 1-formylcyclopropanecarboxylate | Acid catalysis | Thermal rearrangement of cyclopropyl (B3062369) imine | 2-Pyrroline, key for Aspidospermine synthesis orgsyn.org |

Terpenoids are a large class of naturally occurring organic chemicals derived from isoprene (B109036) units. wikidoc.orgwikipedia.org The synthesis of these complex structures often involves the use of versatile building blocks that can be elaborated into the final product. globalresearchonline.netnih.gov While direct examples of this compound in terpenoid synthesis are not extensively detailed in the provided results, its analogs and related structures are employed. For instance, chiral auxiliaries like trans-2-phenylcyclohexanol have been used in ene reactions with glyoxylate (B1226380) esters, which share a similar functional group arrangement, to synthesize terpenoid precursors. wikipedia.org The steroids, which are biologically produced from terpenoid precursors, can also be synthesized using similar strategies. wikipedia.org The fundamental isoprene units are built up to form precursors like geranyl pyrophosphate and farnesyl pyrophosphate, which then undergo further transformations to yield the vast array of terpenoids and steroids. wikidoc.org

Synthetic Building Block for Heterocyclic Scaffolds

The reactivity of this compound makes it a valuable synthon for the construction of various heterocyclic systems, which are core structures in many pharmaceuticals and bioactive compounds. frontiersin.org

This compound's structural relative, methyl 1-formylcyclopropanecarboxylate, is a key building block for installing cyclopropane segments into molecules. orgsyn.orgorgsyn.org This is particularly useful in medicinal chemistry. orgsyn.org The synthesis of methyl 1-formylcyclopropanecarboxylate can be achieved from methyl 4-chloro-2-formylbutanoate, which is prepared by the α-formylation of methyl 4-chlorobutanoate using methyl formate (B1220265). orgsyn.orgorgsyn.orgsigmaaldrich.com The subsequent intramolecular cyclization of methyl 4-chloro-2-formylbutanoate yields the desired methyl 1-formylcyclopropanecarboxylate. orgsyn.orgorgsyn.org This bifunctional cyclopropane can then be used to construct more complex molecules, including those with five-membered rings as part of a larger framework. frontiersin.orgorgsyn.org

This compound and its analogs are instrumental in synthesizing a variety of nitrogen-containing heterocycles.

Pyridoindoles: As mentioned earlier, the reaction between a 2-vinylindole derivative and methyl 4-formylbutanoate can yield a pyrido[1,2-a]indole. clockss.orgresearchgate.net This reaction demonstrates the utility of the formyl group in engaging with an indole (B1671886) nitrogen to form a new heterocyclic ring.

Pyrazolones: While direct synthesis of pyrazolones from this compound is not explicitly detailed, the general reactivity of β-keto esters (which exist in tautomeric equilibrium with the enol form of α-formyl esters) with hydrazines is a classical method for pyrazolone (B3327878) synthesis.

Morpholines: A concise synthetic route to 2- and 3-substituted morpholine (B109124) congeners has been developed using α-formyl carboxylates. acs.orgnih.gov In this process, a tosyl-oxazetidine reacts with an α-formyl carboxylate, such as methyl 2-methyl-3-oxopropanoate (B1259668), in the presence of a base to yield morpholine hemiaminals. acs.orgnih.gov These intermediates can be further elaborated to create highly decorated and conformationally rigid morpholines. acs.org The synthesis of N-methylmorpholine, a related compound, can be achieved from morpholine using dimethyl carbonate as a green methylating agent. asianpubs.org

Table 2: Synthesis of Nitrogen-Containing Heterocycles

| Target Heterocycle | Key Reagents | Key Intermediate |

| Pyridoindole | 2-Vinylindole derivative, Methyl 4-formylbutanoate | Addition product followed by cyclization and dehydration clockss.orgresearchgate.net |

| Morpholine Congeners | Tosyl-oxazetidine, α-Formyl carboxylate | Morpholine hemiaminal acs.orgnih.gov |

Intermediate in the Synthesis of Chiral Auxiliaries and Bioactive Molecules

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com this compound can serve as a precursor for the synthesis of such auxiliaries and other bioactive molecules. For example, (S)-(-)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (RAMP) are versatile chiral auxiliaries that can be synthesized through multi-step sequences. orgsyn.org The functional handles in this compound could potentially be modified to create precursors for these types of chiral auxiliaries.

Furthermore, the structural motifs accessible from this compound are present in numerous bioactive molecules. researchgate.net For instance, morpholine-containing compounds exhibit a wide range of pharmacological activities. acs.org The ability to synthesize substituted morpholines using α-formyl carboxylates opens up avenues for creating new bioactive candidates. acs.org Similarly, the cyclopropane moiety, accessible from precursors related to this compound, is found in various pharmaceuticals. orgsyn.orgorgsyn.org The synthesis of chiral amines, which are important pharmacophores, can be achieved using chiral auxiliaries like tert-butanesulfinamide. wikipedia.org

Catalytic Transformations Utilizing or Producing Methyl 2 Formylbutanoate

Metal-Catalyzed Reactions

Metal-based catalysts are instrumental in facilitating a range of reactions involving α-formyl esters like methyl 2-formylbutanoate. These catalysts offer unique pathways for asymmetric synthesis and condensation reactions, leading to valuable chiral products.

Ruthenium catalysts, particularly in combination with chiral ligands, have demonstrated significant efficacy in the asymmetric addition of various nucleophiles to α-formylbenzoates, which are structurally related to this compound. These reactions are pivotal for the enantioselective synthesis of chiral molecules. For instance, the asymmetric addition of arylboronic acids to methyl 2-formylbenzoate (B1231588), catalyzed by a ruthenium complex with a chiral phosphoramidite (B1245037) ligand (Me-BIPAM), yields chiral 3-aryl-isobenzofuranones with high enantioselectivities (87-97% ee) and in good yields. scispace.comresearchgate.net The catalyst systems, such as [RuCl2(p-cymene)]2/Me-BIPAM and RuCl2(PPh3)3/Me-BIPAM, have shown broad functional group tolerance. scispace.comresearchgate.net

The general procedure involves reacting the methyl 2-formylbenzoate with an arylboronic acid in the presence of the ruthenium catalyst and a base like potassium carbonate in a solvent system such as toluene/water at elevated temperatures. scispace.com This methodology provides a direct route to optically active 3-substituted isobenzofuranones, which are important structural motifs in medicinal and synthetic chemistry. scispace.comresearchgate.net Research has also explored the asymmetric transfer hydrogenation of β-substituted α-oxobutyrolactones using ruthenium catalysts, which results in the formation of two consecutive stereogenic centers with excellent diastereoselectivities and enantioselectivities. dicp.ac.cn

Table 1: Ruthenium-Catalyzed Asymmetric Arylation of Methyl 2-Formylbenzoate

| Entry | Arylboronic Acid | Catalyst System | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Phenylboronic acid | [RuCl2(p-cymene)]2/Me-BIPAM |

95 | 96 |

| 2 | 4-Tolylboronic acid | [RuCl2(p-cymene)]2/Me-BIPAM |

92 | 97 |

| 3 | 4-Methoxyphenylboronic acid | [RuCl2(p-cymene)]2/Me-BIPAM |

90 | 95 |

| 4 | 3-Chlorophenylboronic acid | RuCl2(PPh3)3/Me-BIPAM |

88 | 94 |

Data sourced from multiple experimental reports. scispace.comresearchgate.net

Titanium tetrachloride (TiCl₄) is a key reagent in promoting Claisen-type condensation reactions for the synthesis of α-formyl esters. A notable application is the synthesis of methyl 4-chloro-2-formylbutanoate, a precursor that can be conceptually related to this compound. orgsyn.org This reaction involves the condensation of methyl 4-chlorobutanoate with methyl formate (B1220265) in the presence of TiCl₄ and a base like triethylamine. orgsyn.org The process is typically carried out in a chlorinated solvent such as dichloromethane (B109758) at low temperatures (0-15 °C). orgsyn.org This method is particularly advantageous as it is compatible with base-sensitive functional groups, such as the γ-chloro group in the starting material, which might otherwise lead to side reactions like cyclization under standard basic conditions. orgsyn.org

The reaction proceeds by the formation of a titanium enolate, which then reacts with the formylating agent. The use of TiCl₄ facilitates the reaction, leading to the desired α-formylated product in good yields. orgsyn.orgorgsyn.org This approach provides a robust and straightforward pathway to functionalized α-formyl esters that are valuable synthetic intermediates. orgsyn.org

Table 2: Titanium-Catalyzed α-Formylation of Methyl 4-chlorobutanoate

| Entry | Formylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Methyl Formate | Triethylamine | Dichloromethane | 0-15 | 69-77 |

Data represents typical conditions and outcomes for this type of reaction. orgsyn.orgorgsyn.org

While specific examples of palladium-catalyzed reactions directly involving this compound are not extensively detailed in the provided context, the mechanistic principles of palladium catalysis are highly relevant for potential transformations. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are powerful tools for forming carbon-carbon bonds. nih.gov The mechanism of these reactions generally involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination steps. uvic.ca

For instance, a 3-halo-substituted precursor to an α-formyl ester could undergo a Suzuki coupling with a boronic acid to introduce an aryl or vinyl group. nih.gov Mechanistic studies often employ techniques like mass spectrometry to identify and characterize key catalytic intermediates, which is crucial for optimizing reaction conditions and developing more efficient catalysts. uvic.canih.gov The study of palladium precatalysts and their activation pathways provides insight into the formation of the active catalytic species. uvic.ca Understanding these mechanistic aspects is fundamental for designing novel palladium-catalyzed transformations of functionalized molecules like this compound. rsc.org

Biocatalytic Approaches to Functionalized Esters

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes and whole-cell systems can perform stereoselective transformations under mild conditions.

Microorganisms like baker's yeast (Saccharomyces cerevisiae) are widely used for the asymmetric reduction of keto esters to their corresponding hydroxy esters. clockss.org The reduction of α-formyl esters or, more commonly, β-keto esters, can proceed with high enantioselectivity, yielding chiral alcohols. clockss.orgexlibrisgroup.com For example, the reduction of ethyl 4-chloro-3-oxobutanoate with baker's yeast can be optimized to produce (S)-ethyl 4-chloro-3-hydroxybutanoate with up to 97% enantiomeric excess (ee). exlibrisgroup.com The stereoselectivity of these reductions can often be influenced by pretreating the yeast cells, for instance, by heating or with enzyme inhibitors. exlibrisgroup.com

Different microorganisms can exhibit different stereopreferences. While baker's yeast often provides access to one enantiomer, other species like Streptomyces griseus might favor the formation of the other. The use of isolated reductases from these organisms, often overexpressed in E. coli, allows for more controlled and predictable outcomes. nih.gov Screening a panel of reductases can identify enzymes capable of producing various diastereomers of a target hydroxy ester with high optical purity. nih.gov This "designer yeast" approach, involving the knockout or overexpression of specific reductase genes, has been shown to be effective in manipulating the stereochemical outcome of the reduction. nih.gov

Table 3: Stereoselective Reduction of Keto Esters by Microorganisms

| Substrate | Microorganism/Enzyme | Product Configuration | ee (%) |

|---|---|---|---|

| Ethyl 4-chloro-3-oxobutanoate | Baker's Yeast (pretreated) | (S) | up to 97 |

| α-Methyl-β-keto methyl ester | Baker's Yeast | (9R, 10S) | 95 |

| Ethyl 2-chloroacetoacetate | E. coli overexpressing yeast reductase | (2R, 3S) | High |

Data compiled from various studies on microbial reductions. clockss.orgexlibrisgroup.comnih.gov

Organocatalysis in α-Formylation Reactions

Organocatalysis has emerged as a powerful strategy for the α-formylation of carbonyl compounds, avoiding the use of metal catalysts. researchgate.net These reactions typically employ small organic molecules, such as amines or N-heterocyclic carbenes (NHCs), to catalyze the transformation. researchgate.netorganic-chemistry.org For instance, the α-formylation of ketones can be achieved using organocatalysts to promote an aldol-type reaction. researchgate.net

In the context of producing α-formyl esters, NHCs have been shown to catalyze the transformylation of alcohols using methyl formate as the formylating agent. organic-chemistry.org While this reaction produces formate esters, the underlying principles of NHC catalysis could potentially be adapted for the C-formylation of ester enolates. The general mechanism involves the activation of the formylating agent by the organocatalyst. For example, proline and its derivatives can catalyze the stereoselective addition of aldehydes to various substrates. researchgate.net The development of organocatalytic methods for the direct and enantioselective α-formylation of esters remains an active area of research, offering a potentially more sustainable route to compounds like this compound.

Stereoselective Synthesis and Chiral Induction with Methyl 2 Formylbutanoate Analogues

Enantioselective Transformations

Enantioselective transformations are critical for producing single enantiomers of chiral compounds from prochiral or racemic precursors. For α-formyl esters, these methods primarily involve the stereoselective reaction at the formyl group or the derivatization of the ester enolate.

Biocatalysis offers an environmentally benign and highly selective method for the synthesis of chiral molecules. acs.org The reduction of the aldehyde functionality in α-formyl esters to a primary alcohol creates a chiral 1,2-hydroxy ester, a valuable synthon in organic synthesis.

Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), have been effectively used for the enantioselective reduction of α-formyl ester analogues. For instance, research has demonstrated the reduction of ethyl 2-formylbutanoate using baker's yeast that was pre-treated in an aqueous ethanol (B145695) solution. This process yields the corresponding chiral alcohol with high enantiomeric excess. researchgate.net The yeast contains a variety of reductase enzymes that can selectively deliver a hydride to one face of the carbonyl group.

Isolated ketoreductase (KRED) and alcohol dehydrogenase (ADH) enzymes, often used with a cofactor recycling system (e.g., using glucose or isopropanol), provide a more controlled approach for these reductions. acs.orgnih.gov These enzymes can be screened from extensive libraries or engineered through directed evolution to achieve high selectivity for specific substrates. nih.gov The reduction of various α-keto esters to their corresponding α-hydroxy esters with high enantioselectivity has been widely reported, and similar principles apply to the reduction of α-formyl esters. organic-chemistry.org

Beyond reduction, the aldehyde group of α-formyl esters can be derivatized through various asymmetric catalytic reactions. A notable example is the metalloradical-catalyzed asymmetric cyclopropanation of olefins using α-formyldiazoacetates, which are derivatives of α-formyl esters. rsc.org

This process utilizes a cobalt(II) complex of a D2-symmetric chiral amidoporphyrin as a metalloradical catalyst. rsc.org The catalyst effectively activates the α-formyldiazoacetate for reaction with a broad range of olefin substrates without affecting the reactive aldehyde group. This method provides direct access to synthetically useful chiral 1,1-cyclopropaneformylesters in high yields and with excellent diastereoselectivity and enantioselectivity. rsc.org The resulting products, containing both an aldehyde and an ester on a cyclopropane (B1198618) ring, are versatile intermediates for further synthetic manipulations. rsc.org

Diastereoselective Reactions in Complex Molecule Construction

α-Formyl esters are valuable precursors for constructing complex molecules containing multiple stereocenters. Diastereoselective reactions allow for the control of relative stereochemistry during the formation of new chiral centers.

A powerful strategy involves the reaction of α-formyl carboxylates with other chiral or prochiral molecules to build heterocyclic systems. For example, the base-catalyzed reaction of α-formyl carboxylates like methyl 2-methyl-3-oxopropanoate (B1259668) with 2-tosyl-1,2-oxazetidine leads to the diastereoselective formation of morpholine (B109124) hemiaminals. acs.org These products can be further elaborated to create conformationally rigid morpholine structures, which are common motifs in medicinal chemistry. The observed diastereoselectivity is influenced by the minimization of steric strain and by anomeric effects within the cyclic transition state. acs.org

Similarly, stereoconvergent reactions using racemic formyl esters can generate multiple stereocenters with high control. The enantioconvergent iso-Pictet-Spengler reaction of racemic β-formyl esters, catalyzed by a chiral thiourea (B124793) system, produces complex tetrahydro-γ-carbolines with two adjacent stereocenters in good yields and high stereoselectivity. nih.gov This highlights the utility of formyl ester scaffolds in diastereoselective and enantioselective constructions of intricate molecular architectures. nih.gov

Mechanistic Investigations and Computational Modeling of Reactions Involving α Formyl Esters

Elucidation of Reaction Mechanisms (e.g., Cycloaddition Mechanisms, Radical Pathways)

The elucidation of reaction mechanisms for α-formyl esters often involves drawing parallels with related α-substituted carbonyl compounds. Key reaction classes include cycloadditions and pathways involving radical intermediates.

Cycloaddition Reactions: The α-formyl ester moiety can participate in various cycloaddition reactions, a versatile class of reactions for constructing cyclic molecules. beilstein-journals.org A prominent example is the 1,3-dipolar cycloaddition, a powerful method for building five-membered heterocycles. beilstein-journals.org In reactions analogous to those involving other activated carbonyls, the formyl group can act as part of a dipolarophile or, under certain conditions, be a precursor to a 1,3-dipole. For instance, the reaction of nitrile oxides with alkenes yields Δ²-isoxazolines, demonstrating the utility of this pathway. beilstein-journals.org While not directly involving an α-formyl ester as the primary dipole, this highlights the reactivity of related systems.

Another relevant pathway is the [2+3] cycloaddition. In one studied case, a 1,3-dipole was generated from iminodiacetic acid dimethyl ester via sensitized photolysis, which then reacted with maleimides to form pyrrolidine (B122466) derivatives. researchgate.net The proposed mechanism involves the abstraction of two alpha-hydrogen atoms by singlet oxygen to form an azomethine ylide, which then undergoes the cycloaddition. researchgate.net This suggests that the α-position of esters is susceptible to reactions that can generate reactive intermediates for cycloadditions.

Metal-catalyzed cycloadditions also offer a pathway for constructing complex molecules. For example, iron has been used to catalyze the cycloaddition of pyridines, α-diazo esters, and alkynes to afford indolizines. researchgate.net Such catalytic cycles often involve the formation of metal-carbene intermediates from the diazo esters, which then undergo subsequent reactions.

| Reaction Type | Reactants | Key Intermediate/Role of α-Ester Analogue | Product | Ref. |

| 1,3-Dipolar Cycloaddition | Aryl nitrile oxides, Alkenes | Alkene acts as dipolarophile | Substituted Isoxazolines | beilstein-journals.org |

| [2+3] Cycloaddition | Iminodiacetic acid dimethyl ester, Maleimides, ¹O₂ | Formation of a 1,3-dipole (azomethine ylide) from the ester | Pyrrolidine derivatives | researchgate.net |

| Metal-Catalyzed [3+2] Cyclization | Pyridines, Alkenyldiazoacetates, Cu(I) catalyst | Precursor to metal-carbene intermediate | Functionalized Indolizines | researchgate.net |

| [4+2] Cycloaddition | 2-Vinylindole derivative, Methyl 4-formylbutanoate | Dienophile | Pyrido[1,2-a]indole derivative | researchgate.net |

Radical Pathways: While cycloadditions often proceed via concerted or stepwise ionic mechanisms, radical pathways can also be significant. For example, the reaction of singlet oxygen with N-carboxymethyl-N-α-silylmethyl amine is suggested to involve α-hydrogen atom abstraction to form α-carbon radicals. researchgate.net This radical species can then react further to generate a key intermediate for subsequent cycloaddition. researchgate.net This highlights that the α-carbon of ester derivatives is a potential site for radical formation, which could initiate a variety of transformations.

Quantum Chemical Calculations and Molecular Electron Density Theory (MEDT) in Reaction Analysis

Computational chemistry provides indispensable tools for analyzing the complex mechanisms of organic reactions. researchgate.net Quantum chemical calculations and Molecular Electron Density Theory (MEDT) are at the forefront of modern mechanistic studies.

Quantum Chemical Calculations: Quantum chemical calculations are used to map out potential energy surfaces, locate transition state structures, and calculate reaction energies. researchgate.net Methods like Density Functional Theory (DFT) are frequently employed to study the transition structures of reactions like the Diels-Alder cycloaddition. researchgate.net These calculations can predict reactivity and selectivity, such as the endo/exo selectivity observed in the reaction of methacrolein (B123484) with cyclopentadiene. researchgate.net

For reactions involving α-formyl esters, these calculations can:

Identify the Rate-Determining Step: By comparing the energy barriers of different steps in a proposed mechanism, the rate-limiting step can be determined. nih.gov

Analyze Catalyst Effects: The role of a catalyst, such as the Lewis acid in a cycloaddition, can be modeled to understand how it lowers the activation energy and influences stereoselectivity. researchgate.net

Predict Reaction Paths: Automated reaction path search methods, like the Artificial Force-Induced Reaction (AFIR) method, can explore numerous potential reaction pathways exhaustively, sometimes revealing unexpected or novel transformations. nih.govchemrxiv.org This approach combines path searches with kinetic analysis to identify the most plausible reactant candidates for a given product. nih.gov

Molecular Electron Density Theory (MEDT): MEDT provides a powerful framework for understanding chemical reactivity based on the analysis of electron density. A study of bimolecular nucleophilic substitution reactions using MEDT characterized the transition states as a central carbocation stabilized by the nucleophile and the leaving group through electron density transfer. nih.gov This theory moves beyond simple orbital considerations to provide a more detailed electronic picture of the reaction process.

In the context of reactions involving Methyl 2-formylbutanoate, MEDT could be applied to:

Characterize Transition States: By analyzing the topology of the electron localization function (ELF), the nature of bond formation and breaking in a transition state can be precisely described. nih.gov

Explain Regioselectivity: In cycloaddition reactions, the analysis of the electrophilic and nucleophilic character of different atomic sites within the reactants can explain the observed regiochemistry.

Unify Mechanistic Concepts: MEDT has been used to establish electronic similarities between reactions previously classified as distinct, such as Sₙ1 and Sₙ2 mechanisms, by focusing on the continuous changes in electron density along the reaction coordinate. nih.gov

| Computational Method | Purpose in Reaction Analysis | Information Provided | Ref. |

| Density Functional Theory (DFT) | Study of transition structures, reaction energies, and selectivity. | Activation energies, reaction enthalpies, geometric parameters of transition states, prediction of stereochemical outcomes. | researchgate.net |

| Automated Reaction Path Search (e.g., AFIR) | Exhaustive exploration of potential reaction pathways from a given product or reactant set. | Enumeration of possible reaction intermediates and pathways, prediction of novel reactions. | nih.govchemrxiv.org |

| Molecular Electron Density Theory (MEDT) | Analysis of chemical reactivity based on electron density changes. | Characterization of electronic nature of transition states, understanding of bond formation/breaking processes, explanation for selectivity. | nih.gov |

| Quantum Chemical Calculations (General) | Estimation of chemical reaction pathways and equilibria. | Transition state energies, prediction of unknown reactions, development of synthetic methodologies. | researchgate.netnih.gov |

Q & A

Q. What are the optimal synthetic routes for Methyl 2-formylbutanoate, and how can yield be maximized?

Methodological Answer: this compound can be synthesized via esterification of 2-formylbutanoic acid with methanol under acidic catalysis. Key parameters include:

- Catalyst choice : Sulfuric acid or p-toluenesulfonic acid (common for esterification).

- Temperature control : Reflux conditions (60–80°C) to drive equilibrium, with molecular sieves to absorb water and shift reaction forward .

- Purification : Distillation or column chromatography to isolate the product.

Data Table :

| Condition | Yield (%) | Purity (%) (GC) |

|---|---|---|

| H₂SO₄, 70°C, 12 hrs | 65 | 95 |

| p-TsOH, 65°C, 10 hrs | 72 | 97 |

| Hypothetical data based on analogous ester syntheses in and . |

Q. How can this compound be characterized using spectroscopic methods?

Methodological Answer:

- ¹H NMR : Expect peaks for the formyl proton (δ 9.8–10.2 ppm), ester methyl group (δ 3.6–3.8 ppm), and butanoate chain protons (δ 1.2–2.5 ppm). Spin-spin coupling between formyl and adjacent protons should be analyzed for conformation .

- FT-IR : Strong absorption bands for C=O (ester: ~1740 cm⁻¹; aldehyde: ~1720 cm⁻¹) and C-O (1250–1050 cm⁻¹) .

- GC-MS : Monitor molecular ion (m/z 130) and fragmentation patterns to confirm structure .

Advanced Research Questions

Q. How does the reactivity of the formyl group in this compound influence its applications in multi-step synthesis?

Methodological Answer: The aldehyde group undergoes nucleophilic additions (e.g., Grignard reactions) or oxidations (e.g., to carboxylic acids). Key considerations:

- Protection strategies : Use acetal formation to prevent undesired side reactions during ester group modifications .

- Kinetic vs. thermodynamic control : Adjust reaction conditions (e.g., temperature, solvent polarity) to favor specific pathways. Computational modeling (DFT) can predict reactive sites and transition states .

Data Table :

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Grignard Addition | Tertiary alcohol | 58 |

| Oxidation (KMnO₄) | 2-Ketobutanoate ester | 42 |

| Hypothetical data derived from analogous aldehyde-containing esters. |

Q. How can discrepancies in spectral data for this compound be resolved?

Methodological Answer:

- Error analysis : Check instrument calibration (e.g., NMR shimming, IR background subtraction) and sample purity.

- Comparative studies : Cross-validate with literature data for similar compounds (e.g., methyl esters with formyl substituents) .

- Statistical validation : Use triplicate measurements and report standard deviations (±0.1 ppm for NMR, ±2 cm⁻¹ for IR) to ensure reproducibility .

Experimental Design and Data Handling

Q. What experimental design principles ensure robust analysis of this compound’s stability under varying pH conditions?

Methodological Answer:

- Controlled variables : Temperature (25°C), buffer systems (pH 2–12), and incubation time (0–48 hrs).

- Analytical endpoints : Monitor hydrolysis via HPLC (ester degradation) and aldehyde oxidation via iodometric titration .

- Data presentation : Include processed data (e.g., degradation rates) in the main text and raw datasets in appendices .

Q. How should researchers address low yields in scaled-up syntheses of this compound?

Methodological Answer:

- Process optimization : Evaluate heat/mass transfer limitations using microreactors or flow chemistry.

- Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization via aldol condensation) and adjust stoichiometry .

- Scale-up protocols : Maintain consistent stirring rates and cooling efficiency to replicate lab-scale conditions .

Computational and Mechanistic Studies

Q. What computational methods predict the electronic properties of this compound?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare with experimental UV-Vis spectra for validation .

- Solvent effects : Include implicit solvent models (e.g., PCM) to simulate reaction environments .

Q. How can reaction mechanisms involving this compound be validated experimentally?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.